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molecular formula C11H9ClN2O2S B8443160 (7-Chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile

(7-Chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile

Cat. No. B8443160
M. Wt: 268.72 g/mol
InChI Key: UVVYYOGWSPEBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852726B2

Procedure details

The 7-chloro-3-methanesulfonyl-1H-indole (2.21 g, 0.00962 mole) of Step 6 was dissolved in 20 ml dry N-methylpyrrolidinone and cooled to 0° C. under a nitrogen atmosphere. Sodium hydride (60% in oil, 0.46 g, 0.0115 mole) was added in portions with stirring and the reaction mixture was allowed to stir until bubbling ceased. Bromoacetonitrile (1.27 g, 0.0106 mole) was added all at once and the resulting solution was stirred and allowed to reach room temperature. After 1 h, the reaction mixture was poured into water-ethyl acetate and the organic layer was washed three times with brine and dried over magnesium sulfate. Evaporation to dryness gave a residue of 3.31 g which was purified by flushing through an alumina (6% water) column using 3:7 and 1:1 ethyl acetate-hexane to elute the product. The purified (7-chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile was crystalline and weighed 2.111 g after thoroughly drying.
Name
7-chloro-3-methanesulfonyl-1H-indole
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[S:11]([CH3:14])(=[O:13])=[O:12].[H-].[Na+].Br[CH2:18][C:19]#[N:20].O.C(OCC)(=O)C>CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:18][C:19]#[N:20])[CH:8]=[C:7]2[S:11]([CH3:14])(=[O:13])=[O:12] |f:1.2,4.5|

Inputs

Step One
Name
7-chloro-3-methanesulfonyl-1H-indole
Quantity
2.21 g
Type
reactant
Smiles
ClC=1C=CC=C2C(=CNC12)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.27 g
Type
reactant
Smiles
BrCC#N
Step Four
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir
CUSTOM
Type
CUSTOM
Details
until bubbling
STIRRING
Type
STIRRING
Details
was stirred
CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
the organic layer was washed three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness
CUSTOM
Type
CUSTOM
Details
gave a residue of 3.31 g which
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
by flushing through an alumina (6% water) column
WASH
Type
WASH
Details
to elute the product
CUSTOM
Type
CUSTOM
Details
after thoroughly drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=CC=C2C(=CN(C12)CC#N)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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